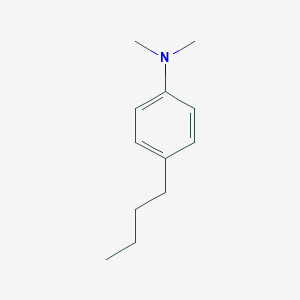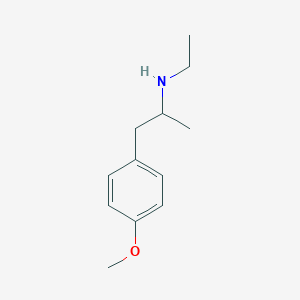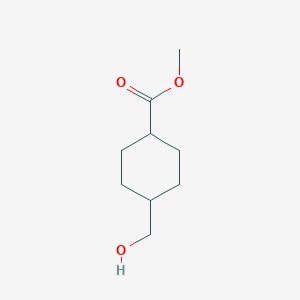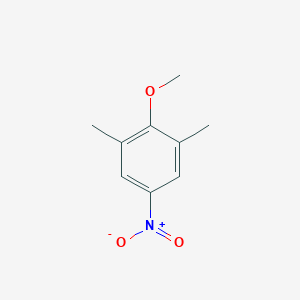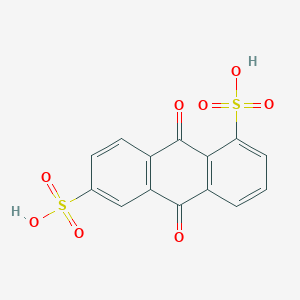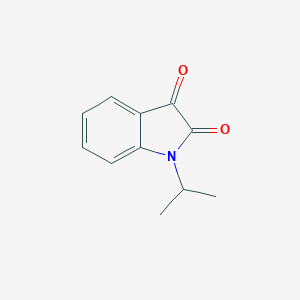
1-Isopropyl-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-1H-indole-2,3-dione is a derivative of indole-2,3-dione, a scaffold that serves as a core structure in various chemical and biomedical applications due to its diverse bioactivity. The introduction of an isopropyl group at the N-1 position can potentially alter its physical, chemical, and biological properties, making it a subject of interest in synthetic chemistry and materials science.
Synthesis Analysis
The synthesis of indole derivatives, including those similar to 1-Isopropyl-1H-indole-2,3-dione, often involves domino reactions, photo-induced transformations, and bicyclization methods. For instance, a domino reaction of 2,2-dihydroxyindene-1,3-dione with aromatic amines under microwave irradiation offers a pathway to polyfunctionalized derivatives (Meng et al., 2014). Additionally, photo-induced [2+3] regioselective additions and domino bicyclizations have been utilized for the efficient synthesis of structurally complex indole scaffolds (Kobayashi et al., 1991).
Molecular Structure Analysis
The molecular structure of indole derivatives, including 1-Isopropyl-1H-indole-2,3-dione, often features a planar indole core with substituents that can influence its electronic and steric properties. X-ray crystallography studies, such as those conducted on similar compounds, reveal the geometric arrangement and molecular interactions within crystals, providing insight into how modifications like the isopropyl group affect the overall structure (Qachchachi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthetic Versatility and Biological Modulation
1-Isopropyl-1H-indole-2,3-dione, a derivative of isatin (1H-indole-2,3-dione), serves as a synthetically versatile substrate. It has been utilized in the synthesis of a variety of heterocyclic compounds, including indoles and quinolines, and as a raw material for drug synthesis. Notably, isatins have been identified in mammalian tissues, implicating their role as modulators of biochemical processes. The past few decades have witnessed significant progress in the use of isatins for organic synthesis and the exploration of their biological and pharmacological properties (Garden & Pinto, 2001).
Chemosensory Applications
1-Isopropyl-1H-indole-2,3-dione demonstrates potential as a chemosensory agent, particularly for the selective detection of Fe3+ ions. This capability is attributed to the amide and carbonyl functional groups in its structure, which can bind and chelate metal ions. The compound has shown high sensing capability and selective detection of Fe3+ ions, making it a promising platform for fluorescent chemosensor agents (Fahmi et al., 2019).
Photochromic Properties
Novel asymmetric dihetarylethenes derived from N-isopropylindole exhibit photochromism in solutions. The incorporation of the N-isopropyl group in the indole fragment imparts photochromic properties to these compounds. The open forms of these dihetarylethenes are characterized by lower quantum yields of fluorescence, and their cyclic forms show enhanced thermal stability (Makarova et al., 2013).
Anticorrosive and Antibacterial Activities
Indole-2,3-dione derivatives, including 1-Isopropyl-1H-indole-2,3-dione, have been reported to exhibit versatile bioactivity. These derivatives are not only used in synthesizing a large variety of heterocyclic compounds for drug preparation but also possess antibacterial activities. Moreover, certain indole-2,3-dione derivatives have demonstrated inhibitory action against metal corrosion, highlighting their potential as corrosion inhibitors (Miao, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-propan-2-ylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLFUHJXULERAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366050 |
Source


|
| Record name | 1-Isopropyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-indole-2,3-dione | |
CAS RN |
10487-31-7 |
Source


|
| Record name | 1-Isopropyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

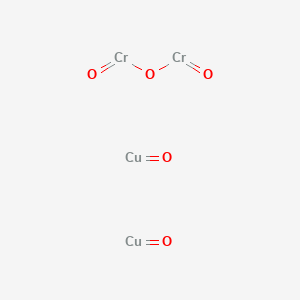
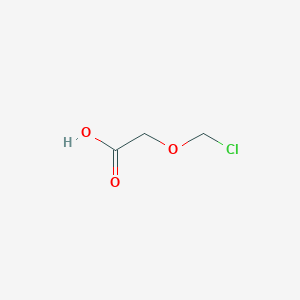
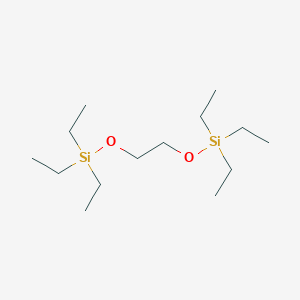
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
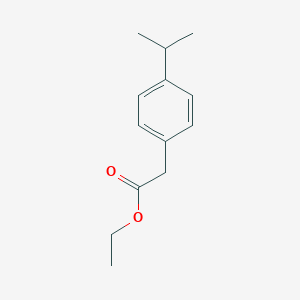
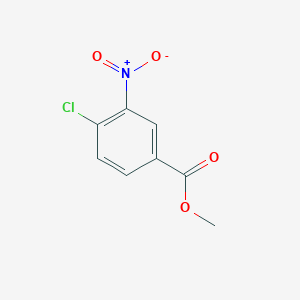
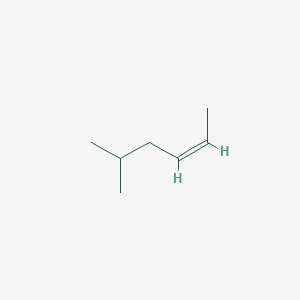
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
